An In-depth Technical Guide to Suc-Tyr-Val-Ala-Asp-AMC: A Fluorogenic Substrate for Protease Activity
An In-depth Technical Guide to Suc-Tyr-Val-Ala-Asp-AMC: A Fluorogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, molecular structure, and applications of Suc-Tyr-Val-Ala-Asp-AMC, a key reagent in protease research. It is designed to offer not only a summary of its characteristics but also practical insights into its use in experimental settings, particularly for the study of caspase-1 activity.
Introduction: The Significance of Suc-Tyr-Val-Ala-Asp-AMC in Protease Research
Suc-Tyr-Val-Ala-Asp-AMC, also known as Suc-YVAD-AMC, is a synthetic peptide that serves as a highly specific fluorogenic substrate for certain proteases, most notably caspase-1 (Interleukin-1β Converting Enzyme or ICE).[1] This compound is composed of a four-amino-acid peptide sequence (Tyrosine-Valine-Alanine-Aspartic acid) that is recognized and cleaved by the target protease. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
The utility of Suc-Tyr-Val-Ala-Asp-AMC lies in its ability to facilitate the sensitive and real-time measurement of enzyme activity. In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be readily quantified using a fluorometer. This direct relationship between substrate cleavage and fluorescent signal provides a powerful tool for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases where protease activity is dysregulated.[1]
Chemical Structure and Physicochemical Properties
The rational design of Suc-Tyr-Val-Ala-Asp-AMC, incorporating a specific peptide recognition sequence and a fluorogenic reporter, is central to its function.
Chemical Structure
The molecule consists of a succinyl (Suc) group at the N-terminus, followed by the tetrapeptide sequence Tyr-Val-Ala-Asp, which is in turn linked to the 7-amino-4-methylcoumarin (AMC) moiety via an amide bond at the C-terminus of the aspartic acid residue.
Physicochemical Data
A summary of the key physicochemical properties of Suc-Tyr-Val-Ala-Asp-AMC is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Synonyms | Suc-YVAD-AMC | [1][2] |
| CAS Number | 201860-29-9 | [1][2][3] |
| Molecular Formula | C35H41N5O12 | [1][2][3] |
| Molecular Weight | 723.73 g/mol | [1][2][3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -15°C to -20°C, protect from light | [1] |
Principle of Protease Activity Detection
The core of assays utilizing Suc-Tyr-Val-Ala-Asp-AMC is the enzymatic liberation of the fluorophore, AMC. This process allows for a straightforward and sensitive quantification of protease activity.
Enzymatic Cleavage Mechanism
Caspase-1, a cysteine protease, recognizes the specific four-amino-acid sequence Tyr-Val-Ala-Asp (YVAD). The enzyme's active site catalyzes the hydrolysis of the peptide bond immediately following the aspartic acid residue. This cleavage event separates the peptide from the AMC molecule.
Caption: Enzymatic cleavage of Suc-Tyr-Val-Ala-Asp-AMC by caspase-1.
Fluorescence Detection
Once liberated, free AMC exhibits distinct fluorescent properties. It can be excited by light at a wavelength of approximately 340-360 nm, and it will in turn emit light at a wavelength of around 440-460 nm.[4] This emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the protease in the sample.
Experimental Protocol: Caspase-1 Activity Assay in Cell Lysates
This section provides a detailed, step-by-step methodology for measuring caspase-1 activity in cell lysates using Suc-Tyr-Val-Ala-Asp-AMC. This protocol is a synthesis of established methods for similar fluorogenic caspase substrates and should be optimized for specific experimental conditions.
Reagent Preparation
Expertise & Experience Insight: The quality and proper preparation of reagents are paramount for a successful and reproducible assay. The inclusion of DTT is crucial as it maintains the cysteine protease in its active, reduced state.
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
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2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
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DTT (Dithiothreitol) Stock Solution: 1 M in sterile water. Store at -20°C.
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Suc-YVAD-AMC Stock Solution: Prepare a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
Assay Workflow
The following diagram illustrates the key steps in the caspase-1 activity assay.
Caption: Workflow for a fluorometric caspase-1 activity assay.
Step-by-Step Procedure
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Cell Culture and Treatment: Culture cells to the desired density and treat with an appropriate stimulus to induce apoptosis and activate caspase-1. It is essential to include an untreated or vehicle-treated control group.
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Cell Lysis: a. Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). b. Carefully aspirate the supernatant and wash the cell pellet with ice-cold PBS. c. Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 million cells). d. Incubate on ice for 10-15 minutes. e. Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cell lysate) to a pre-chilled tube.
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Assay Execution: a. On a 96-well black microplate, add 50 µL of cell lysate to each well. b. Prepare the working 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., 20 µL of 1 M DTT per 1 mL of 2X Reaction Buffer). c. Add 50 µL of the working 2X Reaction Buffer to each well containing cell lysate. d. Add 5 µL of the 10 mM Suc-YVAD-AMC stock solution to each well for a final concentration of approximately 50 µM. e. Trustworthiness through Controls: Include wells with:
- Lysis buffer without cell lysate (blank).
- Cell lysate from untreated cells (negative control).
- Cell lysate from treated cells pre-incubated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm specificity.
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Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4]
Data Analysis
The caspase-1 activity is proportional to the fluorescence intensity. The results are typically expressed as the fold-increase in fluorescence in the treated samples compared to the untreated controls after subtracting the blank reading.
Applications in Research and Drug Development
The specific and sensitive nature of the Suc-Tyr-Val-Ala-Asp-AMC substrate makes it an invaluable tool in several areas of biomedical research.
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Apoptosis Research: As a key initiator caspase in the inflammatory pathway, the activity of caspase-1 is a critical indicator of pyroptosis, a form of programmed cell death.
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Inflammation Studies: The cleavage of pro-inflammatory cytokines like IL-1β and IL-18 is mediated by caspase-1. Assays using this substrate are fundamental to understanding inflammatory responses.
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Drug Discovery: High-throughput screening of compound libraries to identify potential inhibitors of caspase-1 is a common application. This is crucial for the development of novel anti-inflammatory therapeutics.
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Diagnostic Applications: The level of caspase-1 activity can serve as a biomarker for various inflammatory diseases, and assays based on this substrate could be adapted for diagnostic purposes.
Conclusion
Suc-Tyr-Val-Ala-Asp-AMC is a robust and reliable tool for the quantitative measurement of caspase-1 activity. Its well-defined chemical structure and the clear principle of its fluorogenic action provide a solid foundation for its use in a wide range of research and development applications. By understanding the causality behind the experimental choices and implementing appropriate controls, researchers can leverage this substrate to gain significant insights into the roles of proteases in health and disease.
References
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LookChem. Suc-Tyr-Val-Ala-Asp-AMC. [Link]
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Synpeptide. Suc-Tyr-Val-Ala-Asp-AMC. [Link]
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Srinivasula, S. M., et al. (2001). Caspase Protocols. In: Methods in Molecular Biology, vol 175. Humana Press. [Link]
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Ramirez, M. G., et al. (2022). Caspase-1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy. ACS Nano. [Link]
